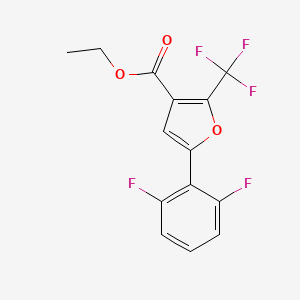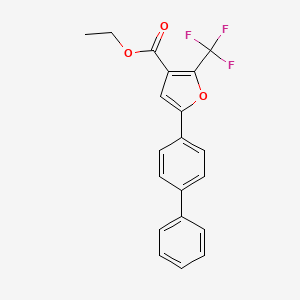
3,5-Dibromo-4-(chlorodifluoromethoxy)toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-4-(chlorodifluoromethoxy)toluene (DBFCMT) is a brominated organic compound that is used in a variety of laboratory applications. It is a versatile compound that has a wide range of uses due to its unique properties. DBFCMT is an important reagent in the synthesis of organic compounds, and is also used in the synthesis of pharmaceuticals and other products. It is also used in the study of biochemical and physiological processes in the laboratory. In
Scientific Research Applications
3,5-Dibromo-4-(chlorodifluoromethoxy)toluene is used in a wide range of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological processes, and the development of pharmaceuticals. It is also used in the study of drug metabolism, the development of new drugs, and the study of toxicology.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-(chlorodifluoromethoxy)toluene is based on its ability to act as a Lewis acid. In the Friedel-Crafts alkylation reaction, the bromoalkane is converted to a carbocation, which then reacts with the Lewis acid to form the desired product. The Lewis acid then acts as a catalyst to promote the reaction, allowing the reaction to proceed more quickly and efficiently.
Biochemical and Physiological Effects
3,5-Dibromo-4-(chlorodifluoromethoxy)toluene has a wide range of biochemical and physiological effects. It is known to be an effective inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters in the brain. This inhibition can lead to an increase in neurotransmitter levels, which can have a variety of effects on the body. It can also act as a powerful antioxidant, which can help protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
The advantages of using 3,5-Dibromo-4-(chlorodifluoromethoxy)toluene in laboratory experiments are numerous. It is a highly efficient reagent, which means that it can be used in a variety of reactions to produce a high yield of product. It is also relatively inexpensive, making it an attractive option for researchers on a budget. Additionally, it is a safe reagent to use, making it a viable option for laboratory experiments.
The main limitation of using 3,5-Dibromo-4-(chlorodifluoromethoxy)toluene in laboratory experiments is that it is a highly reactive compound. This means that it can react with other compounds in the reaction, leading to unexpected results. Additionally, it can be difficult to control the reaction conditions, which can lead to unwanted side reactions.
Future Directions
There are numerous potential future directions for the use of 3,5-Dibromo-4-(chlorodifluoromethoxy)toluene in laboratory experiments. One potential direction is the development of new pharmaceuticals and drugs. 3,5-Dibromo-4-(chlorodifluoromethoxy)toluene can be used to synthesize a variety of compounds, which can then be tested for their potential therapeutic effects. Additionally, 3,5-Dibromo-4-(chlorodifluoromethoxy)toluene can be used to study the biochemical and physiological effects of various compounds, which can lead to a better understanding of how drugs interact with the body. Finally, 3,5-Dibromo-4-(chlorodifluoromethoxy)toluene can be used to study the toxicology of various compounds, which can help researchers identify potential hazards and develop strategies to reduce the risk of exposure.
Synthesis Methods
3,5-Dibromo-4-(chlorodifluoromethoxy)toluene is synthesized by a method known as the Friedel-Crafts alkylation reaction. In this method, a bromoalkane, such as 3,5-dibromo-4-chlorodifluoromethoxy toluene, is reacted with a Lewis acid, such as aluminum chloride, to form the desired product. In the reaction, the bromoalkane is converted to a carbocation, which then reacts with the Lewis acid to form the desired product. The reaction is highly efficient and yields a high yield of product.
properties
IUPAC Name |
1,3-dibromo-2-[chloro(difluoro)methoxy]-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2ClF2O/c1-4-2-5(9)7(6(10)3-4)14-8(11,12)13/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGHOYHJERAMNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OC(F)(F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-(chlorodifluoromethoxy)toluene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6312590.png)

![4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate](/img/structure/B6312599.png)



![Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate](/img/structure/B6312644.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312646.png)



![2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312686.png)
![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene](/img/structure/B6312692.png)
